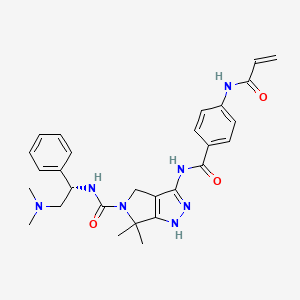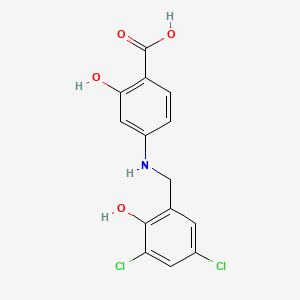
ZL006
Vue d'ensemble
Description
ZL006 est un composé de petite molécule connu pour ses effets thérapeutiques potentiels, en particulier dans le domaine de la neuroprotection. Il s'agit d'un inhibiteur de l'interaction entre la synthase d'oxyde nitrique neuronal et la protéine de densité postsynaptique-95, qui joue un rôle crucial dans diverses conditions neurologiques .
Applications De Recherche Scientifique
Neuroprotection: It has shown promise in protecting neurons from damage in conditions such as ischemic stroke and neurodegenerative diseases.
Cancer Pain Management: ZL006-05, a derivative of this compound, has been investigated for its ability to alleviate cancer pain and chemotherapy-induced neuropathic pain.
Antistroke Agent: This compound-05 has also been evaluated for its fast-onset antidepressant and anxiolytic effects in stroke models.
Mécanisme D'action
Mode of Action
It is known that the compound was prepared via a modified mannich reaction between 2-methoxyethylamine, 2,4-dichlorophenol, and aqueous formaldehyde . The resulting amine bis(phenol) provides an interesting comparison to related species as a result of the electron-withdrawing substituents on the phenol rings .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
ZL006 est synthétisé par une réaction de condensation entre le 3,5-dichlorosalicylaldéhyde et l'acide 4-aminosalicylique, suivie d'une réduction avec du borohydrure de sodium . Les conditions réactionnelles impliquent généralement :
Réaction de condensation : Réalisée dans un solvant organique tel que l'éthanol ou le méthanol à température ambiante.
Réduction : Le borohydrure de sodium est utilisé comme agent réducteur, et la réaction est effectuée à basse température pour prévenir la décomposition.
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse en utilisant des réacteurs plus grands et en optimisant les conditions réactionnelles pour assurer un rendement et une pureté élevés. Des techniques telles que l'extrusion à chaud ont été explorées pour améliorer la solubilité et la biodisponibilité de this compound .
Analyse Des Réactions Chimiques
Types de réactions
ZL006 subit diverses réactions chimiques, notamment :
Oxydation : Peut être oxydé dans des conditions spécifiques pour former des quinones correspondantes.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents comme le borohydrure de sodium.
Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium est fréquemment utilisé.
Substitution : Des réactifs tels que les halogénures d'alkyle ou les halogénures d'aryle peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
Gestion de la douleur cancéreuse : This compound-05, un dérivé de this compound, a été étudié pour sa capacité à soulager la douleur cancéreuse et la douleur neuropathique induite par la chimiothérapie.
Agent anti-AVC : This compound-05 a également été évalué pour ses effets antidépresseurs et anxiolytiques à apparition rapide dans les modèles d'AVC.
Mécanisme d'action
This compound exerce ses effets en inhibant l'interaction entre la synthase d'oxyde nitrique neuronal et la protéine de densité postsynaptique-95. Cette inhibition réduit la production d'oxyde nitrique, qui est impliqué dans la neurotoxicité et les dommages neuronaux . Le composé potentialise également les effets des récepteurs de l'acide gamma-aminobutyrique de type A, contribuant à ses propriétés neuroprotectrices et analgésiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Tat-NR2B9c : Un peptide qui perturbe la même interaction mais possède des propriétés pharmacocinétiques différentes.
Unicité de ZL006
This compound est unique en raison de sa conception spécifique pour perturber l'interaction entre la synthase d'oxyde nitrique neuronal et la protéine de densité postsynaptique-95 sans affecter d'autres interactions protéine-protéine. Cette spécificité réduit les effets secondaires potentiels et améliore son potentiel thérapeutique .
Propriétés
IUPAC Name |
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYSQSXRFVKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181226-02-7 | |
| Record name | 1181226-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245DFR6JM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does ZL006 exert its antidepressant-like effects in the brain?
A1: this compound acts by inhibiting the interaction between PSD-95 (Postsynaptic density protein 95) and neuronal nitric oxide synthase (nNOS) within the NMDA receptor signaling pathway []. This inhibition appears to modulate neuronal activity in specific brain regions associated with stress and depression. Studies in Wistar Kyoto rats, a strain known for exhibiting depression-like behaviors, demonstrated that this compound administration, like the nNOS inhibitor TRIM, reduced immobility time in the forced swimming test, a common measure of antidepressant efficacy []. Furthermore, both this compound and TRIM increased neuronal activation (as measured by c-FOS expression) in the lateral septum, periaqueductal gray, and paraventricular nucleus of the hypothalamus following the forced swim test []. Conversely, both compounds reduced forced swim-induced neuronal activation in the dorsal dentate gyrus and ventral CA1 regions of the hippocampus []. These findings suggest that this compound's antidepressant-like effects may stem from its ability to fine-tune neuronal activity within a network of brain regions involved in stress response and emotional regulation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)
![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid](/img/structure/B611873.png)

![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)
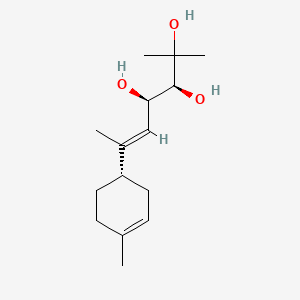
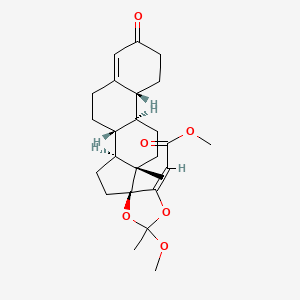
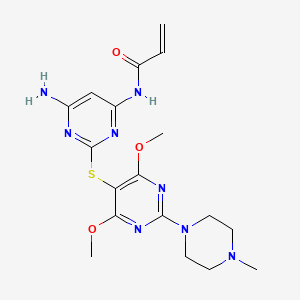
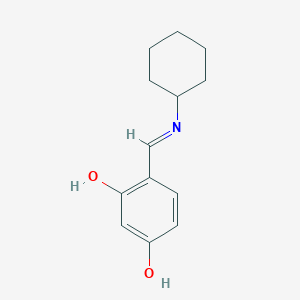
![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
![1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611893.png)
